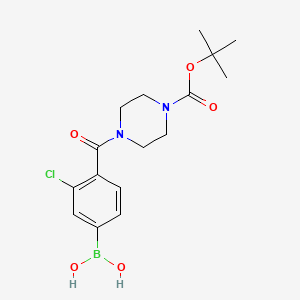
(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid
描述
(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid: is a boronic acid derivative with a complex structure that includes a tert-butoxycarbonyl-protected piperazine moiety and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid typically involves multiple steps. One common method includes the following steps:
Protection of Piperazine: The piperazine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of the Carbonyl Group: The protected piperazine is then reacted with a suitable reagent to introduce the carbonyl group.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction.
Formation of the Boronic Acid: Finally, the boronic acid moiety is introduced through a reaction with a boron-containing reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The chlorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, (4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition, particularly enzymes that interact with boronic acids. It can also be used as a probe to study protein-ligand interactions.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The piperazine moiety is a common feature in many pharmaceuticals, and the boronic acid group can enhance binding to biological targets.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of (4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid and piperazine moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The piperazine moiety can interact with various receptors and enzymes, modulating their activity.
相似化合物的比较
(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid: Similar structure but lacks the chlorine atom on the phenyl ring.
(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenyl)boronic acid: Similar structure but has a fluorine atom instead of chlorine.
(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methylphenyl)boronic acid: Similar structure but has a methyl group instead of chlorine.
Uniqueness: The presence of the chlorine atom in (4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid can influence its reactivity and binding properties, making it unique compared to its analogs. This can result in different biological activities and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[3-chloro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClN2O5/c1-16(2,3)25-15(22)20-8-6-19(7-9-20)14(21)12-5-4-11(17(23)24)10-13(12)18/h4-5,10,23-24H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXFUIFGUTYQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




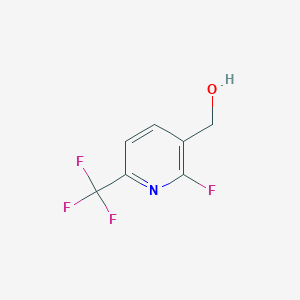

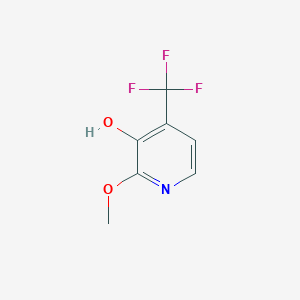
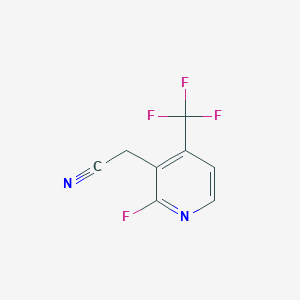
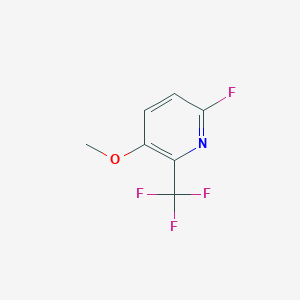
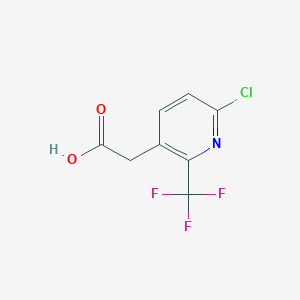
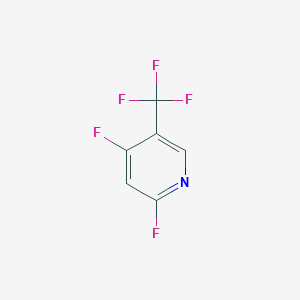
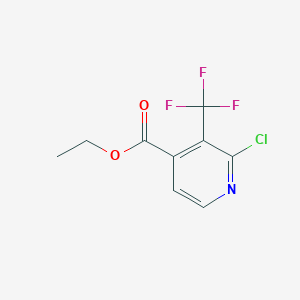
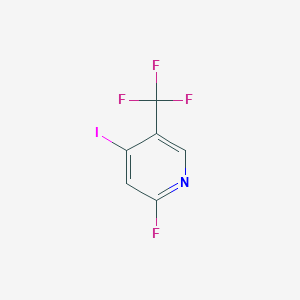
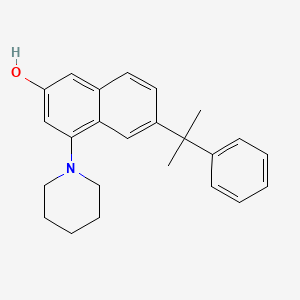
![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)
